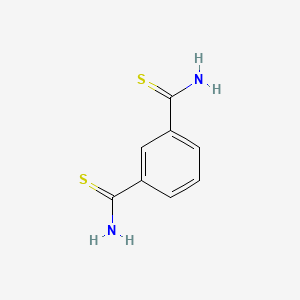

1,3-Benzenedicarbothioamide

Description

Overview of Thiocarbonamide-Based Organic Compounds in Advanced Materials and Catalysis Research

Thiocarbonamide-based organic compounds, often known as thioamides, represent a versatile class of molecules in which a sulfur atom replaces the oxygen of a corresponding amide. foodb.cawikipedia.org This substitution imparts unique chemical properties, significantly influencing their application in various scientific domains. The thiourea (B124793) group, characterized by the (R₂N)₂C=S core structure, is a fundamental example of a thiocarbonamide. foodb.ca The properties of thioureas and other thioamides differ markedly from their oxygen-containing urea (B33335) and amide analogues due to the differing electronegativity and size of sulfur compared to oxygen. foodb.cawikipedia.org

In the realm of advanced materials, thiocarbonamide-containing compounds are investigated for a range of applications. They serve as building blocks for complex heterocyclic structures, such as thiazoles, which are integral to many functional materials. wikipedia.orgwjrr.org Their ability to form stable complexes with metal ions has led to their use in creating metal-organic frameworks and other coordination polymers. rsc.org Furthermore, certain thiocarbonamide derivatives are used in the toning of photographic prints and in electroplating processes. wikipedia.org The sulfur atom in the thiocarbonamide group can act as a source of sulfide (B99878), which is useful in the synthesis of semiconductor nanoparticles like cadmium sulfide. foodb.ca

In catalysis research, the significance of thiocarbonamide-based compounds is largely tied to their function as ligands in organometallic chemistry. mpg.deanl.gov The sulfur atom is an effective Lewis base donor for soft transition metals, enabling the formation of stable metal complexes. psu.edu These complexes, particularly pincer-type complexes where a ligand binds to a central metal via three atoms, are explored for their catalytic activity in a variety of chemical transformations. psu.eduresearchgate.netresearchgate.net The electronic properties of the metal center can be fine-tuned by modifying the structure of the thiocarbonamide ligand, which in turn influences the catalytic efficiency and selectivity of the complex. psu.edursc.org This ability to modulate electronic and steric properties makes them valuable targets in the development of novel catalysts for organic synthesis. researchgate.net

Unique Structural Features and Reactivity Potential of 1,3-Benzenedicarbothioamide

This compound is an organic compound defined by a central benzene (B151609) ring substituted with two thiocarbonamide groups at the meta (1 and 3) positions. cymitquimica.com This specific arrangement dictates its unique structural features and reactivity. The molecule is typically a solid that is soluble in organic solvents. cymitquimica.com

Key Structural and Chemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| IUPAC Name | benzene-1,3-dicarbothioamide | nih.gov |

| CAS Number | 3030-54-4 | cymitquimica.comnih.govcymitquimica.com |

| Molecular Formula | C₈H₈N₂S₂ | cymitquimica.comnih.govcymitquimica.com |

| Molecular Weight | 196.3 g/mol | cymitquimica.comnih.gov |

| Synonyms | Benzene-1,3-dithiocarboxamide, Dithioisophthalamide | cymitquimica.com |

The most significant aspect of its reactivity stems from its ability to act as a tridentate, or "pincer," ligand. The two sulfur atoms of the thiocarbonamide groups and the carbon atom at the 2-position of the benzene ring (C2) can coordinate with a metal center. This forms a highly stable five-membered chelate ring structure known as an SCS pincer complex. researchgate.netresearchgate.net This coordination mode is confirmed through techniques like X-ray crystallography. researchgate.net

The presence of N-H protons in the primary thiocarbonamide groups also contributes to its reactivity profile. These protons have hydrogen-bonding capabilities, which can influence the supramolecular assembly and crystal packing of the compound and its derivatives. psu.edu In the context of its metal complexes, these N-H groups can be deprotonated, which alters the electronic properties of the ligand and, consequently, the coordinated metal center. psu.edursc.org This reversible deprotonation-protonation process allows for the modulation of the redox potential of the resulting metal complexes. psu.edursc.org

Academic Research Trajectories and Interdisciplinary Relevance of this compound

Academic research on this compound and its derivatives highlights its interdisciplinary relevance, bridging organic synthesis, coordination chemistry, materials science, and catalysis.

Initial research trajectories focused on the synthesis of the ligand itself and its coordination chemistry with various transition metals, particularly palladium and ruthenium. psu.edursc.orgresearchgate.net Studies demonstrated that N,N'-disubstituted derivatives of this compound react with metal precursors to form stable SCS pincer complexes. psu.eduresearchgate.net For example, the reaction of N,N'-di-tert-butylbenzene-1,3-dicarbothioamide with a palladium salt yields a pincer palladium(II) complex. researchgate.net Similarly, N,N'-dibenzyl-1,3-benzenedicarbothioamide has been used to synthesize ruthenium pincer complexes. psu.edursc.org

Subsequent research has explored the functional properties and potential applications of these metal complexes. A significant area of investigation is their photophysical properties. Certain palladium(II) pincer complexes derived from this compound exhibit strong luminescent emission in the solid state, which is indicative of phosphorescence. researchgate.netresearchgate.net This has led to research into their potential use in advanced materials, such as those for emissive sensors or organic light-emitting diodes (OLEDs). nii.ac.jp The phenomenon of aggregation-induced emission (AIE) has been observed in related platinum(II) complexes, where the emission intensity increases upon aggregation, a desirable property for certain sensing applications in aqueous media. nii.ac.jp

In the field of catalysis, the focus has been on the ability of these pincer complexes to facilitate chemical reactions. researchgate.net The stability of the SCS pincer framework makes the resulting complexes robust catalysts. Furthermore, the discovery that the redox potential of ruthenium complexes can be reversibly modulated by over 700 mV through the deprotonation and protonation of the thioamide N-H protons opened up new possibilities. psu.edursc.org This modulation is a key aspect of proton-coupled electron transfer (PCET) processes, which are fundamental to many catalytic cycles. psu.edursc.org This finding suggests that the catalytic activity of these complexes could be switched or tuned by changing the pH of the reaction medium. psu.edu The interdisciplinary nature of this research connects fundamental organometallic chemistry to the development of functional materials and sophisticated catalytic systems. researchgate.netcymitquimica.comcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-dicarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXZAYSEDLTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=S)N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397826 | |

| Record name | 1,3-Benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-54-4 | |

| Record name | NSC94790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzenedicarbothioamide and Its Functionalized Derivatives

Established Synthetic Pathways to 1,3-Benzenedicarbothioamide

The synthesis of this compound, while not extensively documented as a standalone product in a wide array of reactions, can be achieved through fundamental reactions for thioamide formation. The primary routes involve the conversion of dinitrile or diamide (B1670390) precursors.

Direct Thioamination Approaches for this compound Synthesis

Direct thioamination involves the conversion of nitrile groups into primary thioamides. The most direct precursor for this compound is 1,3-dicyanobenzene (B1664544) (also known as isophthalonitrile). nist.govnih.govsigmaaldrich.com General methods for this transformation are well-established in organic synthesis.

One prominent method is the reaction of nitriles with a source of hydrogen sulfide (B99878). This can be accomplished by bubbling H₂S gas through a solution of the nitrile in a suitable solvent, often with a basic catalyst like pyridine (B92270) or triethylamine. A novel approach, termed a thio-Ritter-type reaction, has been developed for synthesizing thioamides from nitriles, alkyl bromides, and hydrogen sulfide, showcasing a straightforward pathway to functionalized thioamides. rsc.org Another method involves the use of elemental sulfur or thiuram in the presence of an oxidizing agent like K₂S₂O₈ in a DMF/water solvent system to selectively transform nitriles into primary thioamides. researchgate.net

A mild and efficient method for synthesizing thioamides from both aliphatic and aromatic nitriles utilizes thioacetic acid in the presence of calcium hydride under solvent-free conditions. organic-chemistry.org This approach is noted for its good to excellent yields (76–95%) and tolerance of various functional groups, which could be advantageous for producing functionalized derivatives. organic-chemistry.orgorganic-chemistry.org

Exploration of Alternative Thioamide Formation Reactions

Beyond the direct conversion of nitriles, other established reactions for thioamide synthesis can be applied, typically starting from the corresponding amide, 1,3-benzenedicarboxamide.

Thionation of Amides: The most common method for synthesizing thioamides from amides is thionation using a sulfur-transfer reagent.

Lawesson's Reagent (LR): This reagent is widely used for the conversion of carbonyl compounds, including amides, to thiocarbonyls. chemrxiv.org The reaction of 1,3-benzenedicarboxamide with Lawesson's reagent in a solvent like toluene (B28343) or THF at elevated temperatures would be a viable route.

Phosphorus Pentasulfide (P₂S₅ or P₄S₁₀): Historically, P₄S₁₀ has been a key reagent for thionation. organic-chemistry.org Its reaction with amides provides the corresponding thioamides, often in high yields. A combination of tetraphosphorus (B14172348) decasulfide in pyridine can also be used as a thionating agent. organic-chemistry.org

Willgerodt-Kindler Reaction: This reaction traditionally synthesizes aryl thioamides from an aryl alkyl ketone, sulfur, and a secondary amine. chemrxiv.org While not a direct route from a simple benzene (B151609) derivative, it is a powerful method for creating thioamides. researchgate.netresearchgate.net A modified version could potentially be adapted, for instance, starting from 1,3-diacetylbenzene.

The following table summarizes these alternative synthetic pathways.

| Method | Starting Material | Key Reagents | General Conditions | Reported Yields (General) |

| Thionation | Amide | Lawesson's Reagent | Toluene or THF, reflux | High |

| Thionation | Amide | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Xylene, reflux | High organic-chemistry.org |

| Nitrile Conversion | Nitrile | Thioacetic acid, Calcium hydride | Solvent-free, 80°C | 76-95% organic-chemistry.org |

| Willgerodt-Kindler | Aldehyde/Ketone | Elemental Sulfur, Amine | DMF, 115-120°C | Moderate to Excellent researchgate.netresearchgate.net |

Synthetic Strategies for Regioselective Functionalization of the this compound Core

The regioselective functionalization of the this compound core can be approached in two main ways: substitution on the aromatic ring or modification of the thioamide functional groups.

Aromatic Ring Functionalization: The two thioamide groups (-CSNH₂) on the benzene ring are expected to be deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be predicted to occur at the 5-position. The 2-, 4-, and 6-positions would be less reactive. For example, the synthesis of 5-Methyl-1,3-benzenedicarbothioamide has been reported. epa.gov Palladium-catalyzed C-H activation is a modern strategy for the regioselective functionalization of aromatic cores, which could potentially be applied. rsc.orgnih.gov

Thioamide Group Functionalization: The thioamide groups themselves contain reactive N-H and C=S bonds. The nitrogen atoms can be alkylated or acylated. For instance, N,N'-dibenzyl-1,3-benzenedicarbothioamide has been synthesized as a ligand precursor for metal complexes. researchgate.net This suggests that selective N-functionalization is a viable strategy for creating more complex derivatives.

Novel Synthetic Approaches Towards Advanced this compound Architectures

The primary application driving the synthesis of this compound derivatives is their use as ligands in coordination chemistry, particularly for the formation of pincer complexes. These complexes feature a central metal atom held in a tridentate ligand, which imparts high stability and unique catalytic properties.

Thioamide-based tridentate ligands, specifically derivatives of this compound, have been used to create pincer palladium(II) and platinum(II) complexes with an S,C,S coordination type. researchgate.net For example, N,N'-dibenzyl-1,3-benzenedicarbothioamide was used to synthesize a pincer ruthenium complex. researchgate.net Similarly, platinum(II) pincer complexes bearing a this compound core have been investigated for their photophysical properties, such as aggregation-induced emission (AIE). nii.ac.jpnii.ac.jp These advanced architectures are of interest in materials science for applications like organic light-emitting diodes (OLEDs) and as catalysts. nii.ac.jpresearchgate.net

Mechanistic Investigations of this compound Synthesis

The mechanisms of the reactions used to synthesize this compound are generally well-understood from studies of thioamide formation.

Thioamination of Nitriles: The reaction of a nitrile with hydrogen sulfide is believed to proceed via nucleophilic attack of the hydrosulfide (B80085) anion (HS⁻) on the electrophilic carbon of the nitrile group. This is followed by protonation to yield a thioimidic acid intermediate, which then tautomerizes to the more stable thioamide. The thio-Ritter-type reaction is proposed to proceed through the formation of a nitrilium ion intermediate, which is then attacked by hydrogen sulfide. rsc.orgchemrxiv.org

Thionation with Lawesson's Reagent: The mechanism of thionation of an amide by Lawesson's Reagent is thought to involve the initial formation of a four-membered ring intermediate between the carbonyl oxygen and a phosphorus atom of the reagent. This intermediate then undergoes a rearrangement to transfer the sulfur atom to the carbonyl carbon and the oxygen atom to the phosphorus, followed by fragmentation to yield the thioamide and a phosphine (B1218219) oxide byproduct.

Willgerodt-Kindler Reaction: The mechanism of the Willgerodt-Kindler reaction is complex and can vary with the substrate. researchgate.net It generally involves the formation of an enamine or enolate from the starting ketone or aldehyde, which then reacts with elemental sulfur. A series of rearrangements and migrations ultimately leads to the formation of the thioamide at the terminal position of the alkyl chain.

Coordination Chemistry of 1,3 Benzenedicarbothioamide: Ligand Design and Metal Complexation

1,3-Benzenedicarbothioamide as a Polydentate Ligand: Exploration of Coordination Modes

This compound is a versatile ligand capable of coordinating to metal centers through its sulfur and nitrogen atoms, exhibiting different coordination modes depending on the reaction conditions and the nature of the metal ion. nih.govsavemyexams.com This flexibility allows for the formation of a variety of complex structures with unique chemical and physical properties.

Bidentate Coordination Modes

In its simplest coordination mode, this compound can act as a bidentate ligand. purdue.edu This typically involves the coordination of the two sulfur atoms from the thioamide groups to a single metal center, forming a chelate ring. This mode of coordination is favored in reactions where the ligand to metal ratio is high, or when the metal ion has a preference for sulfur donors. The resulting complexes often exhibit a square planar or tetrahedral geometry, depending on the coordination number and the electronic configuration of the metal ion. purdue.edu The formation of bidentate complexes has been observed with various transition metals, where the thioamide groups act as effective chelating agents. nih.gov

Tridentate Coordination Modes (e.g., SCS Pincer Ligand)

A particularly significant coordination mode of this compound and its derivatives is as a tridentate "pincer" ligand. nih.gov In this arrangement, the ligand coordinates to a metal center via two sulfur atoms and a central carbon atom of the benzene (B151609) ring, forming a meridional η³-S,C,S coordination. researchgate.net This mode of coordination imparts high thermal stability and rigidity to the resulting metal complexes, making them attractive for applications in catalysis. researchgate.net The formation of the metal-carbon bond often occurs through a cyclometalation reaction, where a C-H bond on the benzene ring is activated and cleaved by the metal center. researchgate.net The resulting pincer complexes often adopt a square planar geometry around the metal center, with the SCS ligand occupying three coordination sites. nii.ac.jp

Synthesis and Characterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes of this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, UV-visible spectroscopy, and X-ray crystallography.

Palladium(II) Complexes of this compound

Palladium(II) complexes of this compound and its N-substituted derivatives have been extensively studied. nih.govrsc.org The reaction of N,N'-disubstituted-1,3-benzenedicarbothioamides with palladium(II) salts readily affords pincer-type complexes. rsc.org For instance, the reaction of 1,3-bis(dimethylthiocarbamoyloxy)benzene with a palladium(II) source leads to the formation of a stable SCS pincer complex that has shown high efficiency in the selective extraction of palladium(II) ions. rsc.org These complexes are typically characterized by a square-planar geometry around the palladium center. Spectroscopic data, such as the downfield shift of the aromatic proton signals in ¹H NMR and the characteristic vibrational bands in IR spectroscopy, confirm the coordination of the ligand to the metal center. researchgate.net

Table 1: Selected Palladium(II) Complexes of this compound Derivatives

| Ligand | Palladium Precursor | Complex Type | Coordination Mode | Key Findings |

|---|---|---|---|---|

| 1,3-bis(dimethylthiocarbamoyloxy)benzene | Pd(II) salt | [Pd(SCS)X] | Tridentate (SCS pincer) | High selectivity for Pd(II) extraction. rsc.org |

| N,N'-dibenzyl-1,3-benzenedicarbothioamide | Na₂PdCl₄ | [Pd(L)Cl] | Tridentate (SCS pincer) | Formation of a stable pincer complex. |

Platinum(II) Complexes of this compound

Similar to palladium(II), platinum(II) also forms stable pincer complexes with this compound derivatives. researchgate.net The reaction of 1,3-bis(1-pyrrolidinothiocarbonyl)benzene with PtCl₂(PhCN)₂ yields a platinum complex with η³-S,C,S coordination. researchgate.net X-ray crystallographic analysis of these complexes confirms the square-planar geometry around the platinum(II) center and the tridentate coordination of the ligand. researchgate.net These platinum complexes often exhibit interesting photophysical properties, such as strong emission in the solid state. researchgate.net The synthesis and characterization of these complexes are typically achieved through methods analogous to those used for their palladium counterparts, with techniques like multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt) being particularly informative. nih.govmdpi.com

Table 2: Selected Platinum(II) Complexes of this compound Derivatives

| Ligand | Platinum Precursor | Complex Type | Coordination Mode | Key Findings |

|---|---|---|---|---|

| 1,3-bis(1-pyrrolidinothiocarbonyl)benzene | PtCl₂(PhCN)₂ | [Pt(SCS)Cl] | Tridentate (SCS pincer) | Exhibits strong emission in the solid state. researchgate.net |

| N,N'-dibenzyl-1,3-benzenedicarbothioamide | K₂PtCl₄ | [Pt(L)Cl] | Tridentate (SCS pincer) | Luminescent properties observed. acs.org |

Coordination with Other Transition Metals

Beyond palladium and platinum, this compound and its derivatives can coordinate with a range of other transition metals. libretexts.orgbhu.ac.in For example, ruthenium(II) complexes with N,N'-dibenzyl-1,3-benzenedicarbothioamide have been synthesized and characterized. nih.gov In these complexes, the ligand also acts as a tridentate SCS pincer ligand. nih.gov The resulting ruthenium complexes have been investigated for their electrochemical properties and have shown potential applications in proton-coupled electron transfer processes. nih.gov The coordination chemistry of this compound with other metals like nickel has also been explored, leading to the formation of pincer complexes with distinct electronic and structural features compared to their palladium and platinum analogs. nii.ac.jp The diverse reactivity of this compound highlights its potential as a versatile building block in the design of novel transition metal complexes with tailored properties. nih.gov

Structural Analysis of this compound Metal Complexes (e.g., X-ray Crystallography)

The structural elucidation of metal complexes is paramount to understanding their reactivity and properties. X-ray crystallography has been an indispensable tool in determining the precise three-dimensional arrangement of atoms in complexes of this compound and its derivatives.

One of the key features of these ligands is their ability to form pincer-type complexes, where the ligand coordinates to the metal center in a tridentate fashion. For instance, the reaction of N,N'-dibenzyl-1,3-benzenedicarbothioamide with a ruthenium precursor yields a κ³SCS pincer complex, [Ru(SCS)(tpy)]PF₆ (where SCS = 2,6-bis(benzylaminothiocarbonyl)phenyl and tpy = 2,2':6',2''-terpyridyl). nii.ac.jp X-ray crystallographic analysis of this complex revealed a distorted octahedral geometry around the ruthenium center. nii.ac.jp

Similarly, nickel(II) complexes with a κ³SCS-pincer ligand derived from 2,6-bis(benzylaminothiocarbonyl)phenyl have been synthesized and structurally characterized. The crystal structure of [Ni(SCS)Br] confirmed the pincer coordination mode of the ligand. researchgate.net

Palladium(II) also forms stable pincer complexes with ligands derived from 1,3-benzenedicarboxamide. A κ³-SCS pincer palladium(II) complex of N,N'-di-tert-butylbenzene-1,3-dicarbothioamide has been synthesized and its structure investigated. chemrxiv.org The versatility of thioamide-based ligands allows for various coordination states, including monodentate, bridging, and chelating modes, leading to a rich structural diversity in their metal complexes. researchgate.net

The table below summarizes key structural features of a representative metal complex with a ligand derived from this compound.

| Complex | Metal Center | Coordination Geometry | Ligand Coordination Mode | Key Structural Feature |

| [Ru(SCS)(tpy)]PF₆ | Ru(II) | Distorted Octahedral | κ³-SCS pincer | Pincer ligand derived from N,N'-dibenzyl-1,3-benzenedicarbothioamide. nii.ac.jp |

| [Ni(SCS)Br] | Ni(II) | Square Planar | κ³-SCS pincer | Pincer ligand based on 2,6-bis(benzylaminothiocarbonyl)phenyl. researchgate.net |

| κ³-SCS pincer Pd(II) complex | Pd(II) | Square Planar | κ³-SCS pincer | Ligand is N,N'-di-tert-butylbenzene-1,3-dicarbothioamide. chemrxiv.org |

Electronic, Spectroscopic, and Redox Properties of this compound Coordination Compounds

The electronic structure and resulting spectroscopic and redox properties of coordination compounds are intrinsically linked to the nature of the metal and the coordinating ligands. Complexes of this compound exhibit interesting photophysical and electrochemical behaviors.

Metal complexes with thioamide-based ligands have shown potential as luminescent materials. Palladium(II) pincer complexes with η³-S,C,S type coordination derived from 1,3-benzenedicarbothioamides exhibit strong emission in a glassy frozen state and in the solid state. chemrxiv.org The emission is characterized by a decay lifetime in the microsecond range, suggesting a phosphorescent nature. acs.org The emission intensity of such complexes can be enhanced by incorporating them into a polymer matrix, which increases structural rigidity. chemrxiv.org

Some palladium and platinum acyclic diaminocarbene complexes have been reported to show room-temperature aggregation-induced phosphorescence. acs.org The emission from transition metal complexes is often from triplet excited states due to strong spin-orbit coupling facilitating intersystem crossing. rsc.org However, fluorescence, characterized by nanosecond-scale lifetimes and small Stokes shifts, has also been observed in some transition metal complexes. rsc.org In some Au(I) complexes, both fluorescence and phosphorescence have been observed. nih.gov

The photophysical properties of a palladium(II) pincer complex with a ligand derived from N,N'-di-tert-butylbenzene-1,3-dicarbothioamide have been studied, highlighting the potential for these systems in optical applications. chemrxiv.org

| Complex Type | Emission Type | Key Observation |

| Palladium(II) pincer complexes with 1,3-benzenedicarbothioamides | Phosphorescence | Strong emission in the solid state and glassy frozen state. chemrxiv.org |

| Ruthenium(II) pincer complexes | Not specified | The deprotonation of the thioamide units influences the UV-vis absorption spectra. nii.ac.jp |

The electrochemical properties of this compound coordination compounds are of significant interest, particularly the ability to tune the redox potential of the metal center through ligand modification.

The ruthenium(II) pincer complex, [Ru(SCS)(tpy)]PF₆, demonstrates a reversible deprotonation-protonation process at the secondary thioamide units. nii.ac.jp Treatment with a base leads to a two-step deprotonation, causing a significant cathodic shift in the metal-centered redox couples by as much as 720 mV. nii.ac.jp This reversible process allows for the regulation of the metal center's redox potential. nii.ac.jp The Pourbaix diagram for this complex indicates a proton-coupled electron transfer (PCET) process. nii.ac.jp

Nickel(II) complexes bearing κ³SCS-pincer ligands derived from 2,6-bis(benzylaminothiocarbonyl)phenyl also exhibit distinct electrochemical properties. researchgate.net Comparison with related κ³SNS ligands revealed that the SCS ligand has a stronger electron-donating ability. researchgate.net The electrochemical behavior of copper(I) complexes with N,N'-diphenylthiourea has also been investigated by cyclic voltammetry, showing that the nature of the halide co-ligand influences the redox behavior.

The table below summarizes the electrochemical data for a representative ruthenium complex.

| Complex | Redox Couple | Potential Shift upon Deprotonation | Significance |

| [Ru(SCS)(tpy)]PF₆ | Ru(III)/Ru(II) | -720 mV | Demonstrates tunable redox potential through ligand deprotonation. nii.ac.jp |

Photophysical Properties and Luminescence (Fluorescence, Phosphorescence)

Catalytic Applications of this compound-Derived Metal Complexes

Pincer complexes, including those derived from thioamide ligands, have garnered considerable attention for their catalytic prowess in various organic transformations. The well-defined and stable coordination environment of pincer ligands often leads to highly active and selective catalysts.

Palladium pincer complexes with thioamide-based ligands have shown significant promise as catalysts for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. chemrxiv.org These reactions are fundamental for the formation of carbon-carbon bonds in synthetic organic chemistry.

A palladium(II) pincer complex derived from N,N'-di-tert-butylbenzene-1,3-dicarbothioamide has been investigated as a catalyst for both Mizoroki-Heck and Suzuki-Miyaura reactions. chemrxiv.org In the Mizoroki-Heck reaction of various bromobenzenes with t-butyl acrylate, the complex showed good catalytic activity. chemrxiv.org Similarly, it proved effective in the Suzuki-Miyaura coupling of bromobenzenes with p-tolylboronic acid, affording high yields of the coupled products. chemrxiv.org

The catalytic activity of palladium complexes with other thioamide-containing pincer ligands has also been explored. For instance, a palladium thiolate-SNS pincer complex was found to be an efficient catalyst for the Mizoroki-Heck cross-coupling reaction. rsc.org Thiazole-based non-symmetric NNC–palladium pincer complexes have been used as catalytic precursors for the Suzuki–Miyaura C–C coupling in water. rsc.org The general consensus is that these pincer complexes can serve as robust and recyclable precatalysts for these important coupling reactions. rsc.orgacs.org

The table below provides an overview of the catalytic activity of a representative palladium complex.

| Catalyst | Reaction Type | Substrates | Yield |

| κ³-SCS pincer Pd(II) complex from N,N'-di-tert-butylbenzene-1,3-dicarbothioamide | Mizoroki-Heck | Bromobenzenes and t-butyl acrylate | Good |

| κ³-SCS pincer Pd(II) complex from N,N'-di-tert-butylbenzene-1,3-dicarbothioamide | Suzuki-Miyaura | Bromobenzenes and p-tolylboronic acid | >94% |

While the primary focus has been on cross-coupling reactions, the versatile nature of thioamide-based metal complexes suggests their potential in other catalytic transformations. The ability to fine-tune the electronic and steric properties of the catalyst by modifying the ligand backbone opens avenues for their application in a broader range of chemical reactions. Research in this area is ongoing, with the potential for discovering new catalytic activities for these fascinating compounds.

Supramolecular Assembly and Self Organization Mediated by 1,3 Benzenedicarbothioamide

Principles of Supramolecular Design Incorporating 1,3-Benzenedicarbothioamide Motifs

The design of supramolecular systems based on this compound motifs hinges on the strategic incorporation of recognition sites that direct self-assembly through specific non-covalent interactions. A key principle is the use of the thioamide groups, which are excellent hydrogen bond donors and acceptors. The relative orientation of these groups in the 1,3-position on the benzene (B151609) ring provides a convergent geometry ideal for forming cyclic or polymeric hydrogen-bonded assemblies.

Furthermore, the aromatic nature of the central benzene ring is a critical design element, enabling π-π stacking interactions that contribute to the stability and order of the resulting supramolecular structures. By modifying the substituents on the nitrogen atoms of the thioamide groups or on the benzene ring itself, it is possible to tune the solubility, steric hindrance, and electronic properties of the molecule, thereby controlling the dimensionality and morphology of the self-assembled architecture. For instance, attaching long alkyl chains can induce amphiphilicity, leading to the formation of micelles or vesicles in solution.

Investigation of Non-Covalent Interactions in this compound Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of this compound derivatives is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. nih.govrsc.orgrsc.org The thioamide N-H protons act as hydrogen bond donors, while the thiocarbonyl sulfur atoms serve as acceptors. These interactions are fundamental to the formation of predictable and robust supramolecular synthons. scielo.org.mx The strength and directionality of these hydrogen bonds dictate the primary structure of the assembly.

Self-Assembly of this compound-Based Systems

The inherent directionality of the interactions within this compound-based systems drives their spontaneous organization into well-defined supramolecular structures. This self-assembly can be triggered by changes in solvent composition, temperature, or concentration, leading to a variety of architectures with distinct properties.

Micelle Formation and Amphiphilic Architectures

By appending long alkyl or poly(ethylene oxide) (PEO) chains to the this compound core, amphiphilic molecules can be created. nii.ac.jp In aqueous environments, these amphiphiles self-assemble to form micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic corona. nii.ac.jpwikipedia.org The formation of these micelles is a thermodynamically driven process, governed by the hydrophobic effect and the desire to minimize the unfavorable interactions between the hydrophobic parts of the molecule and the aqueous solvent.

The critical micelle concentration (CMC) is a key parameter that characterizes the onset of micelle formation. For amphiphilic platinum(II) complexes incorporating a this compound ligand and a PEO chain, micelle formation has been observed in water. nii.ac.jp The structure of these micelles typically consists of a core formed by the hydrophobic this compound-Pt(II) moiety and a shell composed of the hydrophilic PEO chains. The formation and stability of these micelles are dependent on factors such as the length of the hydrophobic and hydrophilic blocks. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Complexes

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. magtech.com.cnrsc.org This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cn Platinum(II) complexes featuring this compound-based ligands have been shown to exhibit AIE activity. nii.ac.jpresearchgate.net

In dilute solutions, these complexes are often non-emissive due to dynamic quenching processes. However, upon aggregation, such as through the formation of micelles in a poor solvent, their luminescence is significantly enhanced. nii.ac.jp For instance, an amphiphilic pincer platinum(II) complex with a PEO chain demonstrated AIE in water due to micelle formation. nii.ac.jp The addition of certain additives, like 1,3,5-benzenetricarboxylic acid, can further enhance the AIE activity by promoting micelle formation through hydrogen-bonding interactions with the PEO chains. nii.ac.jp This AIE phenomenon makes these complexes promising for applications in chemical sensing and bio-imaging. rsc.orgmdpi.com

Fabrication of Ordered Supramolecular Architectures from this compound Derivatives

The programmed self-assembly of this compound derivatives allows for the bottom-up fabrication of highly ordered supramolecular architectures. By carefully designing the molecular building blocks, it is possible to create a variety of nanostructures, including fibers, tubes, and sheets. For example, derivatives of the related 1,3,5-benzenetricarboxamides have been shown to self-assemble into well-defined supramolecular fiber-like structures and microtubes upon heating in aqueous solution. rsc.orgnih.gov

The formation of these ordered architectures is a result of the hierarchical assembly of the molecules, driven by a combination of hydrogen bonding and π-π stacking. The initial formation of one-dimensional stacks or ribbons through intermolecular hydrogen bonding is followed by the lateral association of these primary structures via π-π interactions and other weaker forces. The morphology of the final architecture can be controlled by factors such as the solvent, temperature, and the specific chemical structure of the derivative. These ordered supramolecular materials have potential applications in areas such as nanotechnology and materials science. rsc.orgnih.gov

Applications of this compound Supramolecular Materials in Advanced Functional Devices

The unique properties of supramolecular materials derived from this compound and its analogs have led to their exploration in a variety of advanced functional devices. The dynamic and responsive nature of the non-covalent bonds that hold these assemblies together makes them particularly suitable for applications in sensing, catalysis, and biomedicine. wikipedia.orgfrontiersin.org

For example, the AIE properties of platinum(II) complexes based on this compound have been harnessed for the development of luminescent sensors. nii.ac.jp These sensors can detect the presence of specific analytes through changes in their emission intensity. The self-assembled nature of these materials can also be exploited to create nanoreactors, where the confined environment of a micelle or other supramolecular cavity can be used to catalyze chemical reactions with high efficiency and selectivity. Furthermore, the ability to form ordered architectures makes these materials promising for applications in organic electronics and optoelectronics. rsc.org

Computational and Theoretical Studies on 1,3 Benzenedicarbothioamide Systems

Density Functional Theory (DFT) Investigations of 1,3-Benzenedicarbothioamide and its Complexes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules and their metal complexes. rsc.orgresearchgate.net It allows for the optimization of molecular geometries and the calculation of various electronic properties with a favorable balance of accuracy and computational cost. rsc.orgarxiv.org

A key area of investigation for this compound involves its behavior as a ligand in metal complexes. DFT calculations have been employed to study ruthenium(II) complexes incorporating N,N'-dibenzyl-1,3-benzenedicarbothioamide (L1), a derivative of the parent compound. nii.ac.jp In these studies, the geometries of the complexes were optimized using DFT methods, such as the B3LYP functional, to understand the structural changes upon coordination and deprotonation. nii.ac.jp The calculations revealed insights into the deprotonation and protonation processes of the coordinated secondary thioamide units. nii.ac.jp

Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, provides further details on charge distribution and bonding interactions within these complexes. researchgate.netnumberanalytics.comresearchgate.net This analysis helps in understanding the nature of the ligand-metal bond by examining charge delocalization and hyperconjugative interactions. allsubjectjournal.com

Table 1: Representative DFT Functionals and Basis Sets Used in Coordination Chemistry Studies This table provides examples of functionals and basis sets commonly used in DFT calculations for metal complexes, similar to those that would be applied to this compound systems.

| Functional | Basis Set | Application Notes |

| B3LYP | 6-311G(d,p) / LANL2DZ (for metals) | A hybrid functional widely used for geometry optimization and electronic structure calculations of transition metal complexes. researchgate.netcam.ac.uk |

| PBE0 | def2-TZVP | Found to be effective for geometry optimizations of platinum complexes, suggesting its utility for heavy metal complexes. rsc.org |

| M06-2X | 6-31+G(d) | A functional that can be used for energy calculations in conjunction with other methods for geometry optimization. cam.ac.uk |

Computational Modeling of Electronic Structures and Reactivity Profiles

The electronic structure of a molecule, particularly the distribution and energy of its frontier molecular orbitals (HOMO and LUMO), is fundamental to its chemical reactivity. irjweb.comresearchgate.net Computational modeling allows for the detailed analysis of these orbitals. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, with a smaller gap generally indicating higher reactivity. irjweb.comnih.gov

For complexes of this compound derivatives, DFT calculations are used to map the HOMO and LUMO distributions. nii.ac.jp These calculations show how the electronic structure is modulated upon coordination to a metal center. The HOMO is the highest occupied molecular orbital, representing the ability to donate an electron, while the LUMO is the lowest unoccupied molecular orbital, indicating the ability to accept an electron. youtube.com The analysis of these orbitals is crucial for predicting sites of electrophilic and nucleophilic attack. irjweb.com

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, can be calculated to provide a quantitative measure of the molecule's stability and reactivity. irjweb.com For instance, the HOMO-LUMO gap is directly related to the chemical hardness of a molecule; a larger gap implies greater hardness and lower reactivity. nih.gov

Table 2: Key Electronic Properties Calculated via DFT This table outlines important electronic properties and their significance, which are typically calculated for systems like this compound.

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the electron-donating ability of the molecule. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the electron-accepting ability of the molecule. researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov |

| Chemical Potential | µ | Measures the escaping tendency of an electron from an equilibrium system. |

| Global Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. irjweb.com |

| Global Softness | S | The reciprocal of hardness, indicating the capacity of a species to receive electrons. |

| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between donor and acceptor. irjweb.com |

Theoretical Insights into Coordination Mechanisms and Ligand-Metal Interactions

Theoretical studies provide invaluable insights into how ligands like this compound coordinate to metal centers and the nature of the resulting chemical bonds. nih.govrsc.org The thioamide groups (-CSNH-) present two potential donor sites, the sulfur and nitrogen atoms, allowing for various coordination modes.

In studies of ruthenium complexes with N,N'-dibenzyl-1,3-benzenedicarbothioamide, it was shown that the ligand can undergo deprotonation at the nitrogen atoms of the thioamide units upon coordination. nii.ac.jp This creates a dianionic ligand that binds to the metal center. DFT calculations are crucial for modeling the structures of both the protonated and deprotonated complexes and understanding the electronic changes that facilitate these coordination events. nii.ac.jp

NBO analysis can further elucidate the ligand-metal interactions by quantifying the charge transfer between the ligand's donor atoms and the metal's orbitals. numberanalytics.comresearchgate.net This helps to characterize the bond as predominantly covalent or ionic and to identify significant orbital interactions, such as σ-donation from the ligand to the metal and potential π-back-donation from the metal to the ligand. numberanalytics.com

Prediction of Spectroscopic Characteristics through Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. researchgate.netdergipark.org.tr These calculations can help assign absorption bands in experimental UV-Vis spectra and understand the nature of the underlying electronic transitions. researchgate.netopenmopac.net

For the ruthenium complexes of N,N'-dibenzyl-1,3-benzenedicarbothioamide, TD-DFT calculations have been performed to simulate their UV-Vis spectra. nii.ac.jp The results indicated the presence of strong metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum. nii.ac.jp Such calculations are vital for correlating the electronic structure with the observed photophysical properties.

Similarly, the vibrational frequencies of this compound and its complexes can be calculated using DFT. readthedocs.io These theoretical vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C=S and N-H stretching frequencies of the thioamide groups. researchgate.netresearchgate.netfaccts.de

Table 3: Calculated Spectroscopic Data for a Ruthenium(II) Complex of N,N'-dibenzyl-1,3-benzenedicarbothioamide (L1) This table presents data from a TD-DFT study on a representative complex, highlighting the correlation between theoretical predictions and experimental observations.

| Complex | Method | Calculated λmax (nm) | Transition Type | Experimental λmax (nm) |

| [Ru(tpy)(L1-2H)] | TD-DFT | ~586, ~464 | MLCT | ~590 |

Data sourced from a study on a Ru(II) complex where L1-2H is the di-deprotonated N,N'-dibenzyl-1,3-benzenedicarbothioamide ligand and tpy is terpyridine. nii.ac.jp

Molecular Dynamics Simulations of Supramolecular Assemblies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govcuny.edu This technique is particularly suited for investigating the formation and dynamic behavior of large supramolecular structures and coordination polymers, where numerous molecules self-assemble through non-covalent interactions. nih.govrd-alliance.orgmdpi.com

Within the scope of the conducted research, no specific studies employing molecular dynamics simulations on the supramolecular assemblies of this compound were identified. Such studies, were they available, would provide atomistic-level insights into how individual molecules of this compound or its metal complexes aggregate. MD simulations could model the step-by-step process of self-assembly, revealing the roles of hydrogen bonding, π-π stacking, and other intermolecular forces in the formation of larger, ordered structures. rsc.org Furthermore, these simulations can predict the stability and conformational dynamics of the resulting assemblies in various environments. cuny.edu

Advanced Research Directions and Future Perspectives in 1,3 Benzenedicarbothioamide Chemistry

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the 1,3-benzenedicarbothioamide core is a critical avenue for tailoring its properties for specific applications. Advanced synthetic strategies are being explored to introduce a wide array of functional groups, thereby modulating solubility, coordination behavior, and electronic characteristics.

One promising strategy involves the N-functionalization of the thioamide groups. For instance, the synthesis of N,N'-dibenzyl-1,3-benzenedicarbothioamide has been reported, creating a more complex ligand scaffold for the construction of coordination compounds. researchgate.net This type of derivatization highlights the potential to introduce various organic moieties onto the nitrogen atoms, opening pathways to materials with tailored steric and electronic profiles.

General methods for thioamide modification are also highly relevant. Late-stage functionalization through transition-metal-free N–C(S) transacylation represents a powerful tool for modifying the thioamide bond. nih.gov This method relies on the site-selective activation of the thioamide nitrogen, for example with a tert-butoxycarbonyl group, which facilitates nucleophilic substitution and allows for the introduction of diverse amine fragments under mild conditions. nih.gov Another sophisticated approach is the palladium-catalyzed C–H arylation of thioamides, which enables the formation of C-C bonds at the α-position of the amine substituent, offering a route to chiral amines with high enantioselectivity. scispace.com Such methods, while demonstrated on other thioamides, could be adapted to this compound systems to create complex, multifunctional molecules.

The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, continues to be adapted for creating functional polymers. chemrxiv.orgrsc.org This reaction could be employed with derivatives of 1,3-diformylbenzene or related compounds to generate this compound-containing polymers and oligomers with specific functionalities.

Table 1: Selected Derivatization Strategies for Thioamides

| Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| N-Alkylation/Arylation | Introduction of substituents on the thioamide nitrogen atoms. | Synthesis of ligands like N,N'-dibenzyl-1,3-benzenedicarbothioamide for metal complexes. | researchgate.net |

| Transamidation | Exchange of the amine moiety of the thioamide via N-activation. | Late-stage modification to introduce diverse functional groups for tuning properties. | nih.gov |

| C-H Functionalization | Catalytic C-H activation and coupling at positions α to the thioamide nitrogen. | Creation of chiral derivatives for asymmetric catalysis or chiral recognition. | scispace.com |

| Polymerization Routes | Use of reactions like the Willgerodt-Kindler reaction to form thioamide-containing polymers. | Synthesis of functional polythioamides with the this compound unit integrated into the backbone. | chemrxiv.orgrsc.org |

Development of Next-Generation this compound-Based Catalysts

The ability of the thioamide group to coordinate with transition metals makes this compound an excellent platform for developing novel catalysts. The two thioamide groups can act as a bidentate or pincer-type ligand, providing a stable coordination environment for a catalytic metal center.

Research has demonstrated the synthesis of pincer ruthenium(II) complexes using N,N'-dibenzyl-1,3-benzenedicarbothioamide as an SCS-type pincer ligand (where S and C refer to the sulfur and central carbon donors). researchgate.net These complexes exhibit reversible deprotonation of the thioamide N-H groups, which significantly alters the electronic properties and redox potential of the metal center. researchgate.netresearchgate.net This redox-tuning capability is a key feature for designing catalysts whose activity can be switched or modulated by changing the pH or introducing a base. researchgate.netresearchgate.net

Similarly, this compound has been used as an S^C^S pincer ligand connected to a Palladium(II) center in the formation of coordination supra-amphiphiles. rsc.org The strong coordination of the pincer ligand provides stability, which is crucial for catalytic applications where robust catalysts are needed. The development of such pincer complexes with various transition metals (e.g., Palladium, Platinum, Iridium, Rhodium) is a promising direction for applications in cross-coupling reactions, C-H activation, and hydrogenation. researchgate.netresearchgate.netbohrium.com For example, thioamide-directed iridium(I)-catalyzed C-H arylation has been shown to be effective, suggesting that a this compound framework could be used to design catalysts for selective C-H functionalization reactions. bohrium.com

Furthermore, organocatalysis represents another frontier. Thioamides can be activated by non-metallic species, such as iodoalkynes, through halogen bonding, facilitating reactions like the synthesis of benzoxazoles. nih.gov It is conceivable that this compound could act as a bidentate hydrogen-bond donor to activate substrates in novel organocatalytic transformations.

Table 2: Potential Catalytic Systems Based on this compound

| Catalyst Type | Metal Center/Activator | Potential Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Pincer Complexes | Ruthenium(II) | Redox Catalysis, Transfer Hydrogenation | pH-switchable redox potential via thioamide deprotonation. | researchgate.netresearchgate.net |

| Pincer Complexes | Palladium(II) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | High stability of the S^C^S coordination. | rsc.org |

| Directing Group | Iridium(I) | C-H Arylation | Bidentate chelation to direct regioselective functionalization. | bohrium.com |

| Organocatalyst | Halogen-bond donor (e.g., Iodoalkyne) | Heterocycle Synthesis | Activation of the thioamide C=S bond. | nih.gov |

Design of Responsive and Adaptive Supramolecular Systems

Supramolecular chemistry offers a powerful paradigm for creating complex, functional materials from molecular building blocks held together by non-covalent interactions. The thioamide group is an excellent functional group for this purpose, as it is a stronger hydrogen bond donor and has a larger dipole moment compared to its amide analogue. tue.nlnih.gov

The structural similarity of this compound to benzene-1,3,5-tricarboxamides (BTAs), which are well-known for their ability to self-assemble into one-dimensional, helical supramolecular polymers, suggests a strong potential for supramolecular assembly. tue.nlrsc.orgnih.gov Research on N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s (thioBTAs) has shown that these molecules indeed self-assemble in solution to form long, helical fibers stabilized by threefold intermolecular hydrogen bonds. tue.nl This assembly process was found to be cooperative, a key feature for creating well-defined supramolecular polymers. tue.nl By extension, derivatives of this compound could be designed to form analogous self-assembled structures, such as tapes, fibers, or gels, with properties dictated by the thioamide interactions.

A key goal in modern materials science is the creation of systems that can respond to external stimuli. The thioamide units in metal complexes of this compound derivatives provide a handle for creating responsive systems. Ruthenium complexes bearing these ligands undergo a two-step deprotonation upon treatment with a base. researchgate.netresearchgate.netscience.gov This process is reversible and leads to dramatic shifts in the redox potential and UV-vis absorption spectra of the complex. researchgate.net This protonation-deprotonation cycle allows the system to be switched between different states, a foundational principle for creating responsive materials whose properties can be controlled chemically.

Furthermore, the photoswitchable nature of the thioamide bond, which can undergo cis/trans isomerization, could be exploited. nih.gov Incorporating this compound into polymers or gels could lead to materials whose structure and properties (e.g., stiffness, permeability) can be modulated with light.

Integration of this compound into Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a route to materials with synergistic properties. The strong coordination ability of the thioamide's sulfur atom makes this compound an ideal organic linker for creating hybrid materials such as coordination polymers, metal-organic frameworks (MOFs), and functionalized nanoparticles.

This compound and its derivatives can be used to link metal ions or clusters, forming extended one-, two-, or three-dimensional networks. Multifunctional copper(I) coordination polymers have been synthesized using aromatic dithioamides, resulting in materials with interesting photophysical properties. csic.es The ditopic nature of this compound makes it a prime candidate for constructing such frameworks.

The integration of this compound into polymers is another promising avenue. Thioamides have been successfully incorporated into various polymer backbones, including polybenzoxazines rsc.org, polythioamides scut.edu.cn, and vinyl polymers. nih.govacs.org These thioamide-containing polymers can exhibit unique properties such as enhanced thermal stability, degradability, and metal coordination ability. scut.edu.cnnih.gov For instance, a polymer of intrinsic microporosity (PIM) was chemically modified to convert nitrile groups into thioamides, which altered the polymer's solubility and gas transport properties, increasing the selectivity for CO2/N2 separation. acs.org

A specific example of a hybrid system involves a palladium(II) pincer complex of this compound being attached to a polymer block, creating a supra-amphiphile. rsc.org This molecule, consisting of a hydrophobic polymer block and a hydrophilic polymer block linked through the palladium-thioamide complex, self-assembles in water to form well-defined micelles. rsc.org This demonstrates the potential of this compound as a robust linker for creating complex, self-assembling nanostructures. The potential for thioamide-based complexes to serve as building blocks for polymer hybrid luminescence materials has also been noted. researchgate.net

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation

To fully unlock the potential of this compound, a multidisciplinary approach that tightly integrates synthetic chemistry, advanced spectroscopic characterization, and computational modeling is essential. This synergistic strategy allows for a deep understanding of the structure-property relationships that govern the behavior of these molecules and the materials derived from them.

Synthesis: Advanced organic synthesis provides the foundation by enabling the creation of novel this compound derivatives with precisely controlled structures. nih.govscispace.com

Spectroscopy: A suite of spectroscopic techniques is crucial for characterization.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm molecular structures and study dynamic processes. For instance, ¹H-NMR was used to study the deprotonation of ruthenium complexes of an N,N'-dibenzyl-1,3-benzenedicarbothioamide ligand. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide characteristic fingerprints of the thioamide group, allowing researchers to study hydrogen bonding and coordination to metals. tandfonline.comoptica.org The C=S bond has a characteristic IR stretch that is sensitive to its chemical environment. nih.gov High-pressure Raman spectroscopy has been used to study the effect of pressure on diiodine-thioamide adducts. nih.gov

UV-Vis Spectroscopy: Electronic transitions, such as the n→π* and π→π* transitions of the thiocarbonyl group, can be monitored to study complex formation and the effects of environmental changes, such as the reversible deprotonation-protonation process in metal complexes. researchgate.netresearchgate.netresearchgate.net

Computation: Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insight into electronic structure, molecular geometry, and reaction energetics.

Structural Analysis: DFT calculations can predict molecular conformations and have been used to support X-ray crystallographic data for thioamide-containing compounds. mdpi.com

Mechanistic Studies: Computational modeling can elucidate reaction mechanisms, as demonstrated in studies of thioamide transamidation, providing guidelines for reaction development. nih.gov

Property Prediction: DFT can be used to calculate vibrational frequencies to aid in the assignment of IR and Raman spectra, and to predict the electronic and photophysical properties of new complexes, as shown for ruthenium complexes with thioamide-based ligands. nii.ac.jpresearchgate.net

By combining these three pillars, researchers can engage in a rational design cycle: computational modeling predicts promising target molecules, synthesis produces them, and spectroscopy validates their structure and properties, with the experimental results feeding back to refine the computational models. This integrated approach was successfully used to elucidate the chemical and electrochemical properties of ruthenium pincer complexes derived from this compound. researchgate.netresearchgate.netscience.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.